Melting Point Shift vs. 3-Methyl Analog for Formulation Stability
The melting point of 3-isopropyl-4H-1,2,4-triazol-4-amine is reported as 87–89°C . In comparison, the 3-methyl analog (4-amino-3-methyl-4H-1,2,4-triazole) exhibits a significantly lower melting point of 54–59°C [1]. This ~30°C elevation in melting point is attributed to the increased molecular weight and enhanced van der Waals interactions conferred by the isopropyl group.
| Evidence Dimension | Melting Point (Thermal Stability and Solid-State Handling) |
|---|---|
| Target Compound Data | 87–89°C |
| Comparator Or Baseline | 4-Amino-3-methyl-4H-1,2,4-triazole: 54–59°C |
| Quantified Difference | ~30–33°C higher |
| Conditions | Vendor-reported melting point ranges (standard purity grade); specific purity not disclosed for baseline |
Why This Matters
The higher melting point reduces sublimation losses during storage and enables more robust formulation processing at elevated temperatures without premature melting, a critical factor for solid-dosage agrochemical intermediates and high-temperature synthetic steps.
- [1] LipidBank. LBF18112SC02. 4-Amino-3-methyl-4H-1,2,4-triazole. Melting Point: 54-59°C. View Source
